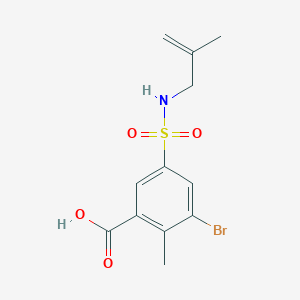
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves the inhibition of certain enzymes, including histone deacetylases and sirtuins. This inhibition leads to changes in gene expression and alterations in cellular processes, making it a potential candidate for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide in lab experiments is its specificity for certain enzymes, making it a useful tool compound for investigating the role of these enzymes in biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the use of 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide in scientific research. One potential direction is the development of this compound as a potential cancer treatment. Additionally, further research could investigate the potential use of this compound in the treatment of inflammatory diseases. Finally, research could focus on the development of new synthesis methods for this compound, which could improve its yield and purity.
Synthesis Methods
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide has been synthesized using different methods. One of the commonly used methods involves the reaction of 2-bromo-5-fluoro-N-(2,2-dimethylcyclobutyl)benzamide with sodium hydroxide and tert-butyl hydroperoxide in the presence of a catalyst. This method has been shown to produce high yields of the compound with good purity.
Scientific Research Applications
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide has been widely used in scientific research due to its potential applications in various biological studies. This compound has been shown to have inhibitory effects on the activity of certain enzymes, making it a potential candidate for drug development. Additionally, it has been used as a tool compound to investigate the role of certain enzymes in biological processes.
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2)10(6-11(13)17)16-12(18)8-5-7(15)3-4-9(8)14/h3-5,10-11,17H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJUHFHGBJGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)C2=C(C=CC(=C2)F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)

![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)

![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
![2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)


![2-[(5-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6645543.png)

